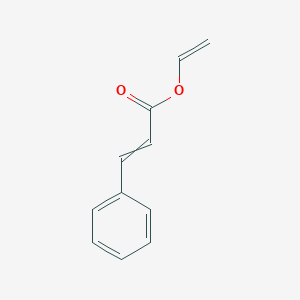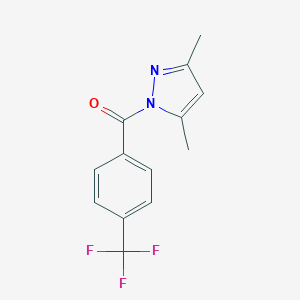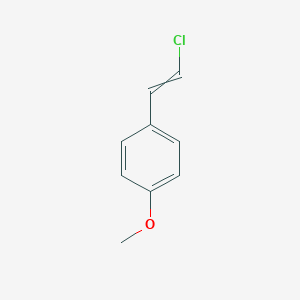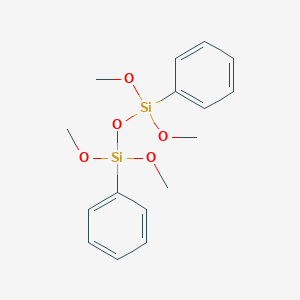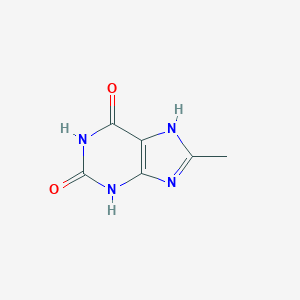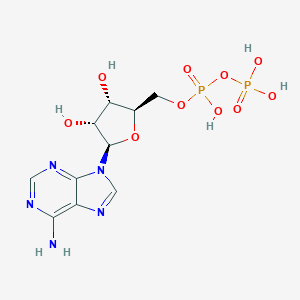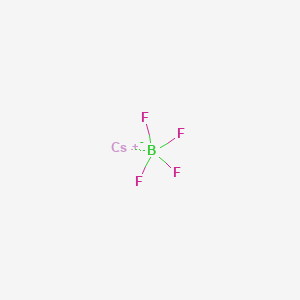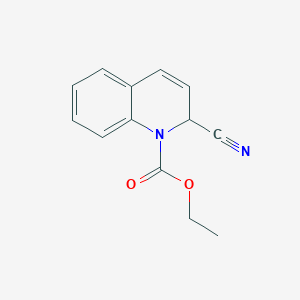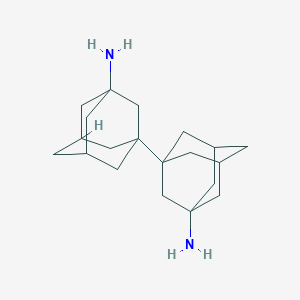
3-(3-Amino-1-adamantyl)adamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-1-adamantyl)adamantan-1-amine, also known as 3-AAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of adamantane, a highly stable and rigid hydrocarbon structure that has been used as a building block for various drugs and materials. The unique properties of 3-AAA make it a promising candidate for studying the mechanisms of certain biochemical processes and developing new therapeutic agents.
Mécanisme D'action
The exact mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. Specifically, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. By modulating the activity of this receptor, 3-(3-Amino-1-adamantyl)adamantan-1-amine may have the potential to enhance cognitive function and memory.
Effets Biochimiques Et Physiologiques
In addition to its potential applications in neuroscience, 3-(3-Amino-1-adamantyl)adamantan-1-amine has also been studied for its effects on other biochemical and physiological processes. Studies have shown that 3-(3-Amino-1-adamantyl)adamantan-1-amine has antioxidant properties, which may make it a potential therapeutic agent for conditions such as Alzheimer's disease and cardiovascular disease. Additionally, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its high stability and low toxicity, which make it a suitable candidate for use in laboratory experiments. Additionally, the synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine is relatively straightforward and can be performed using commercially available starting materials. However, one limitation of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(3-Amino-1-adamantyl)adamantan-1-amine. One area of interest is in the development of new therapeutic agents for neurological disorders based on the properties of 3-(3-Amino-1-adamantyl)adamantan-1-amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine and its effects on various biochemical and physiological processes. Finally, investigations into the synthesis of derivatives of 3-(3-Amino-1-adamantyl)adamantan-1-amine may lead to the development of new materials and drugs with unique properties and applications.
Méthodes De Synthèse
The synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine involves several steps starting from commercially available starting materials. The first step is the reaction of 1-adamantanamine with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with 3-aminoadamantane to yield 3-(3-Amino-1-adamantyl)adamantan-1-amine. The reaction conditions and purification methods have been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
3-(3-Amino-1-adamantyl)adamantan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of neuroscience, where 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to and modulate the activity of certain ion channels and receptors in the brain. This has led to investigations into the potential use of 3-(3-Amino-1-adamantyl)adamantan-1-amine as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
18220-68-3 |
|---|---|
Nom du produit |
3-(3-Amino-1-adamantyl)adamantan-1-amine |
Formule moléculaire |
C20H32N2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-(3-amino-1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H32N2/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18/h13-16H,1-12,21-22H2 |
Clé InChI |
SOKRCBPOBAYQBS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



